molecular formula C15H8Cl2O2 B2473592 (Z)-3-(2,4-dichlorobenzylidene)isobenzofuran-1(3H)-one CAS No. 42086-72-6

(Z)-3-(2,4-dichlorobenzylidene)isobenzofuran-1(3H)-one

Cat. No.: B2473592
CAS No.: 42086-72-6
M. Wt: 291.13
InChI Key: XWYTUWSFVINSSY-AUWJEWJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(2,4-Dichlorobenzylidene)isobenzofuran-1(3H)-one is a synthetic compound based on the isobenzofuran-1(3H)-one (phthalide) scaffold, a structure recognized for its diverse and potent biological activities. This particular benzylidene derivative is a subject of interest in medicinal chemistry research, especially in the development of novel therapeutic agents. Recent scientific investigations into structurally similar (Z)-3-benzylideneisobenzofuran-1(3H)-ones have revealed that these compounds can exhibit significant biological potency. Specifically, certain analogues have demonstrated high orders of in vitro antioxidant activity, with some compounds showing up to 10-fold greater potency than standard references like ascorbic acid in free radical scavenging assays . Furthermore, this class of compounds has shown remarkable promise as antiplatelet agents. Research indicates that several (Z)-3-benzylideneisobenzofuran-1(3H)-ones can inhibit arachidonic acid (AA)-induced platelet aggregation, with some exhibiting up to 6-fold higher activity than aspirin . The mechanism of action for this antiplatelet effect is believed to be linked to the inhibition of the cyclooxygenase-1 (COX-1) enzyme, which subsequently leads to a reduction in the production of thromboxane A2, a key promoter of platelet aggregation . The 2,4-dichloro substitution on the benzylidene ring is a significant structural feature that may influence the compound's electronic properties and its interaction with biological targets. Researchers can utilize this compound as a key intermediate or pharmacophore in the exploration of new treatments for circulatory and heart-related diseases, as well as in studies focused on oxidative stress .

Properties

IUPAC Name

(3Z)-3-[(2,4-dichlorophenyl)methylidene]-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2O2/c16-10-6-5-9(13(17)8-10)7-14-11-3-1-2-4-12(11)15(18)19-14/h1-8H/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYTUWSFVINSSY-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(C=C(C=C3)Cl)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2,4-dichlorobenzylidene)isobenzofuran-1(3H)-one typically involves the condensation of 2,4-dichlorobenzaldehyde with isobenzofuran-1(3H)-one under basic or acidic conditions. Common reagents used in this reaction include sodium hydroxide or hydrochloric acid, and the reaction is often carried out in a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(2,4-dichlorobenzylidene)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(2,4-dichlorobenzylidene)isobenzofuran-1(3H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it useful in the development of new materials and catalysts.

Biology and Medicine

This compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its potential as a lead compound for drug development, aiming to create new therapeutic agents.

Industry

In industry, this compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-3-(2,4-dichlorobenzylidene)isobenzofuran-1(3H)-one would depend on its specific biological activity. For example, if it exhibits antimicrobial properties, it might target bacterial cell walls or interfere with essential enzymes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • The 2,4-dichlorobenzylidene group in the target compound enhances electron-withdrawing effects compared to the simple phenyl group in compound 2a . This likely increases electrophilicity at the carbonyl group, influencing reactivity in nucleophilic additions or cycloadditions.

Physicochemical Properties

Compound Name Melting Point (°C) Yield (%) IR Peaks (cm⁻¹, KBr)
(Z)-3-benzylideneisobenzofuran-1(3H)-one 90–95 82 1767 (C=O), 1666 (C=C), 756 (C-Cl)
(Z)-3-(2-(benzyloxy)ethylidene)isobenzofuran-1(3H)-one 101–103 79 1782 (C=O), 1689 (C=C), 1056 (C-O)
6-hydroxy-3-(trichloromethyl)isobenzofuran-1(3H)-one 186–189 73 Not reported
Target compound Not reported Not reported Hydroxyl (O-H) and C=O stretches expected

Key Observations :

  • Melting Points : The trichloromethyl derivative has a significantly higher melting point (186–189°C) due to strong intermolecular dipole-dipole interactions from the Cl₃C group. The target compound’s melting point is unreported but expected to fall between 100–150°C based on analogs.
  • IR Spectroscopy : All compounds show strong C=O stretches near 1750–1780 cm⁻¹. The target compound’s hydroxyl group (if present) would exhibit a broad O-H stretch near 3300 cm⁻¹ .

Crystallographic and Computational Insights

  • Crystal Packing: Derivatives like 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one form 1D/3D networks via hydrogen bonding and π-π interactions . The dichloro-substituted target compound may exhibit similar packing but with additional Cl···Cl contacts.

Biological Activity

(Z)-3-(2,4-dichlorobenzylidene)isobenzofuran-1(3H)-one is a compound belonging to the class of isobenzofuranones, which have gained attention for their diverse biological activities. This article provides an in-depth analysis of the biological activities associated with this compound, focusing on its antioxidant, antiproliferative, and potential anticancer properties.

Chemical Structure

The compound can be represented by the following chemical structure:

 Z 3 2 4 dichlorobenzylidene isobenzofuran 1 3H one\text{ Z 3 2 4 dichlorobenzylidene isobenzofuran 1 3H one}

Synthesis

The synthesis of this compound typically involves a regioselective cyclization process. Various synthetic pathways have been explored to achieve high yields and purity of the target compound. For example, a method utilizing Ag₂ONPs has been reported to yield the compound in excellent purity and yield through a 5-exo-dig cyclization strategy .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. The compound was evaluated for its in vitro antioxidant activity using DPPH and ABTS assays. The results indicated that this compound exhibits significant radical scavenging activity, with an IC50 value comparable to standard antioxidants like ascorbic acid.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (μg/mL)Reference
This compound14.38 ± 0.09
Ascorbic Acid4.57

Antiproliferative Activity

In addition to its antioxidant properties, this compound has shown promising antiproliferative effects against various cancer cell lines. In vitro studies demonstrated that the compound inhibited cell proliferation in breast cancer cell lines (e.g., MDA-MB-231) with IC50 values ranging from 10 to 33 nM. The mechanism of action appears to involve the destabilization of tubulin polymerization, similar to established chemotherapeutic agents like combretastatin A-4 (CA-4) .

Table 2: Antiproliferative Activity against Cancer Cell Lines

Cell LineIC50 (nM)Mechanism of Action
MDA-MB-23123-33Inhibition of tubulin polymerization
MCF-710-33Apoptosis induction

Case Studies

A study conducted by evaluated a series of derivatives based on isobenzofuranones, including this compound. The study reported significant differences in biological activities based on structural modifications. For instance, the introduction of electron-withdrawing groups enhanced antioxidant activity.

Q & A

Q. What are the established synthetic routes for (Z)-3-(2,4-dichlorobenzylidene)isobenzofuran-1(3H)-one, and how are intermediates characterized?

The compound is typically synthesized via condensation reactions between substituted benzaldehydes and isobenzofuran-1(3H)-one derivatives. For example:

  • Knoevenagel condensation : Reacting 2,4-dichlorobenzaldehyde with isobenzofuran-1(3H)-one in the presence of a base (e.g., piperidine) under reflux conditions. Reaction progress is monitored by TLC, and intermediates are purified via recrystallization or column chromatography .
  • Hydrazine derivatives : Analogous compounds, such as hydrazin-1-ylidene derivatives, are synthesized by reacting arylhydrazines with isobenzofuran-1(3H)-one, followed by halogenation steps. Structural confirmation is achieved via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR spectroscopy .

Q. How is the purity and stereochemical integrity of the compound validated experimentally?

  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water mobile phase) confirms purity (>95%) .
  • Spectroscopy :
    • 1H NMR^1 \text{H NMR}: Peaks at δ 7.8–8.2 ppm (aromatic protons) and δ 6.4–6.8 ppm (olefinic protons) confirm the Z-configuration .
    • IR: Stretching vibrations at 1700–1750 cm1^{-1} (C=O) and 1580–1600 cm1^{-1} (C=C) .
  • Single-crystal X-ray diffraction : Resolves stereochemistry unambiguously. For example, a C–Cl···O halogen bond (2.89–3.10 Å) stabilizes the Z-conformation in the crystal lattice .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities and intermolecular interactions in this compound?

  • Data collection : High-resolution datasets (e.g., Mo Kα radiation, λ = 0.71073 Å) are collected at 297 K. The SHELX suite refines structures using Olex2 or WinGX, with R-factors < 0.06 .
  • Key observations :
    • Intramolecular N–H···O hydrogen bonds (1.86–2.10 Å) and π-π stacking (3.4–3.8 Å) contribute to crystal packing .
    • Halogen bonding (Cl···O = 3.02 Å) and torsional angles (<5°) confirm the planar Z-configuration .

Q. What computational methods predict the compound’s reactivity and pharmacological potential?

  • Density functional theory (DFT) : Optimizes molecular geometry (B3LYP/6-31G*) and calculates frontier orbitals. A small HOMO-LUMO gap (~3.5 eV) suggests electrophilic reactivity at the benzylidene moiety .
  • Molecular docking : Screens against targets like DNA topoisomerase II or estrogen receptors. The dichlorophenyl group shows hydrophobic interactions in active sites, correlating with cytotoxic activity (IC50_{50} = 12–25 µM in MCF-7 cells) .
  • ADMET prediction : SwissADME predicts moderate bioavailability (TPSA = 60–70 Å2^2), with potential CYP450 inhibition .

Q. How should researchers address contradictions in crystallographic or spectroscopic data?

  • Redundancy in data : Collect multiple datasets (e.g., synchrotron vs. lab-source X-ray) to confirm bond lengths/angles. For example, C=O bond discrepancies (±0.02 Å) may arise from thermal motion .
  • Dynamic effects : Variable-temperature NMR (VT-NMR) detects conformational flexibility. Line broadening at 298 K in CDCl3_3 suggests slow exchange between rotamers .
  • Validation tools : Use checkCIF/PLATON to identify outliers in crystallographic data (e.g., ADPs, Hirshfeld surfaces) .

Q. What strategies optimize derivatives of this compound for biological activity studies?

  • Structure-activity relationship (SAR) :
    • Electron-withdrawing groups : Introducing nitro or trifluoromethyl substituents enhances DNA intercalation (e.g., ΔTm_m = 5–8°C in UV melting assays) .
    • Bioisosteric replacement : Replacing chlorine with methyl groups improves lipophilicity (logP increase by 1.2), enhancing blood-brain barrier penetration in Parkinson’s models .
  • Synthetic modifications :
    • Azide-alkyne cycloaddition : Click chemistry adds triazole moieties, improving aqueous solubility (e.g., 3-(azidomethyl) derivatives) .
    • Enzymatic resolution : Chiral HPLC separates enantiomers for toxicity screening (e.g., S-enantiomer shows 10× higher IC50_{50} than R) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.